molecular formula C28H41NO5Si B13834476 Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-triisopropylsilanyloxypiperidine-1-carboxylate

Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-triisopropylsilanyloxypiperidine-1-carboxylate

Cat. No.: B13834476
M. Wt: 499.7 g/mol
InChI Key: LFWGXIVKBPLQMD-UHFFFAOYSA-N
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Description

Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-triisopropylsilanyloxypiperidine-1-carboxylate is a synthetic piperidine derivative with a complex substitution pattern. The compound features a hydroxyl group at position 3, a 4-hydroxyphenyl group at position 4, and a triisopropylsilyl (TIPS) ether-protected hydroxyl group at position 3. The benzyl carbamate group at position 1 serves as a protective moiety for the piperidine nitrogen. Its synthesis likely involves multi-step protection/deprotection strategies, given the presence of acid-sensitive TIPS and benzyl groups .

Properties

IUPAC Name

benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-tri(propan-2-yl)silyloxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41NO5Si/c1-19(2)35(20(3)4,21(5)6)34-26-17-29(28(32)33-18-22-10-8-7-9-11-22)16-25(31)27(26)23-12-14-24(30)15-13-23/h7-15,19-21,25-27,30-31H,16-18H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWGXIVKBPLQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1CN(CC(C1C2=CC=C(C=C2)O)O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41NO5Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the hydroxyphenyl and triisopropylsilyl groups. The final step involves the esterification of the carboxylate group with benzyl alcohol under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: The triisopropylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halides. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, (3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its structural features make it a candidate for investigating enzyme-substrate interactions and receptor binding studies.

Medicine

In medicine, (3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism of action of (3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group may participate in hydrogen bonding, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of biological pathways, leading to various effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a family of substituted piperidine carboxylates. Key comparisons include:

Compound Substituents Functional Groups Key Differences
Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-triisopropylsilanyloxypiperidine-1-carboxylate 3-OH, 4-(4-hydroxyphenyl), 5-TIPS-O, 1-benzyl carbamate Hydroxyl, aryl, silyl ether, carbamate TIPS protection at C5; dual hydroxyl/aryl motifs
Benzyl 4-aminopiperidine-1-carboxylate 4-NH₂, 1-benzyl carbamate Amine, carbamate Lack of hydroxyl/aryl groups; amine instead of hydroxyl at C4
Unprotected 3,4,5-trihydroxypiperidine-1-carboxylate 3-OH, 4-OH, 5-OH, 1-carboxylate Hydroxyl, carboxylate No protective groups; higher polarity and reactivity

Physicochemical Properties

  • Solubility : The TIPS group in the target compound enhances lipophilicity compared to unprotected analogs (e.g., 3,4,5-trihydroxypiperidine derivatives), which are highly polar and water-soluble .
  • Stability: The TIPS ether provides steric protection against acidic or nucleophilic degradation, unlike the amine group in Benzyl 4-aminopiperidine-1-carboxylate, which may undergo oxidation or acylation .

Biological Activity

Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-triisopropylsilanyloxypiperidine-1-carboxylate, with the CAS number 873945-27-8, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant studies.

  • Molecular Formula : C28H41NO5Si
  • Molar Mass : 499.71 g/mol
  • Density : 1.13 g/cm³
  • Storage Conditions : 2-8°C

The compound's biological activity is primarily attributed to its structural features, particularly the presence of hydroxyl groups and the piperidine moiety. These components are known to interact with various biological targets, including enzymes involved in metabolic pathways.

Biological Activities

  • Tyrosinase Inhibition :
    Tyrosinase is a crucial enzyme in melanin biosynthesis, and inhibitors of this enzyme are sought after in cosmetic applications for skin lightening. Studies have shown that derivatives of compounds similar to Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-triisopropylsilanyloxypiperidine exhibit significant tyrosinase inhibitory activity. For example, related compounds demonstrated IC50 values ranging from 25.29 to 64.13 μM, indicating their potential as effective inhibitors .
  • Antioxidant Activity :
    Compounds with similar structures have also been evaluated for their antioxidant properties. The DPPH radical scavenging assay revealed EC50 values between 0.039 and 0.389 mM for various derivatives, suggesting that these compounds can effectively neutralize free radicals, which is beneficial for preventing oxidative stress-related diseases .
  • Antimicrobial Properties :
    Some studies indicate that benzyl derivatives possess antimicrobial activity against a range of pathogens. The exact mechanism is often linked to their ability to disrupt microbial membranes or inhibit essential metabolic pathways within the microorganisms.

Case Studies and Research Findings

StudyCompoundActivityIC50/EC50Findings
Hydroxypyridinone DerivativesTyrosinase Inhibition25.29 - 64.13 μMEffective inhibitors with potential cosmetic applications
Various DerivativesAntioxidant Activity0.039 - 0.389 mMDemonstrated significant free radical scavenging ability

Synthesis and Structural Characterization

The synthesis of this compound involves multi-step organic reactions that typically start from readily available piperidine derivatives and phenolic compounds. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

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